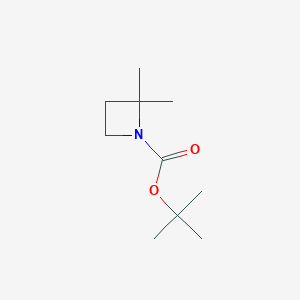![molecular formula C5H8BrN B12976824 (1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S,5S)-5-Bromo-2-azabicyclo[211]hexane is a bicyclic compound featuring a bromine atom and an azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane typically involves the use of bromine and azabicyclohexane as starting materials. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, where the azabicyclohexane is treated with bromine in the presence of a catalyst to facilitate the reaction. The process is optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Applications De Recherche Scientifique
(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the azabicyclo structure play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4S,5S)-5-Chloro-2-azabicyclo[2.1.1]hexane: Similar structure but with a chlorine atom instead of bromine.
(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane: Similar structure but with a fluorine atom instead of bromine.
(1S,4S,5S)-5-Iodo-2-azabicyclo[2.1.1]hexane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H8BrN |
|---|---|
Poids moléculaire |
162.03 g/mol |
Nom IUPAC |
(1S,4S,5S)-5-bromo-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8BrN/c6-5-3-1-4(5)7-2-3/h3-5,7H,1-2H2/t3-,4-,5-/m0/s1 |
Clé InChI |
GJIXTJGAOQODBR-YUPRTTJUSA-N |
SMILES isomérique |
C1[C@H]2CN[C@@H]1[C@H]2Br |
SMILES canonique |
C1C2CNC1C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


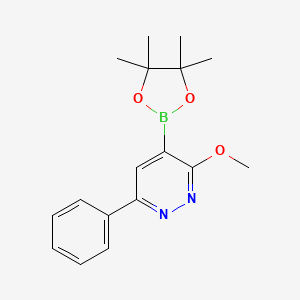
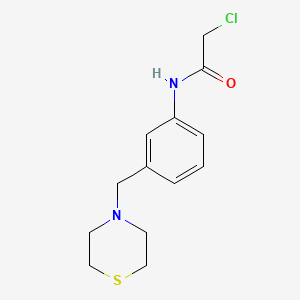
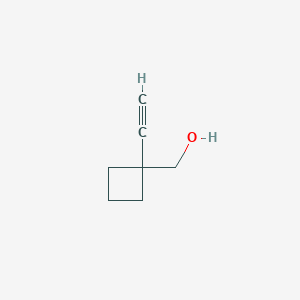
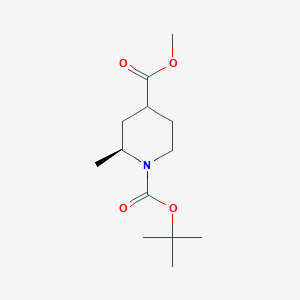

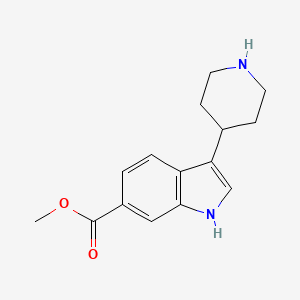
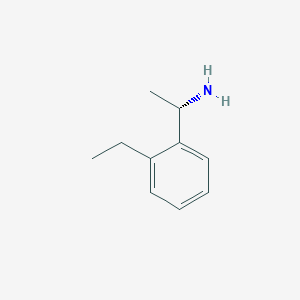
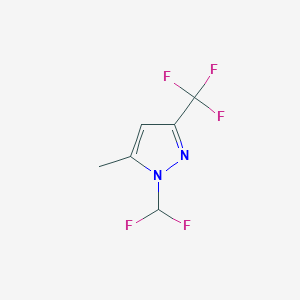
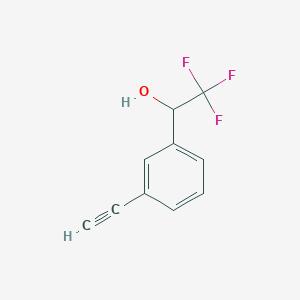

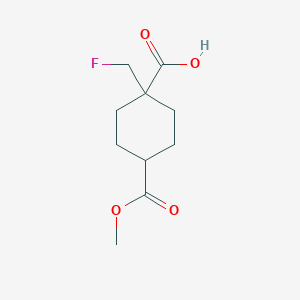
![2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12976806.png)
![7-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12976809.png)
